GNF-8625 Demonstrates Subnanomolar TRKA Biochemical Potency Differentiated from Clinical Pan-TRK Comparators
GNF-8625 (free base analog GNE-8525/CAS 1196546-33-4) exhibits TRKA inhibition with an IC50 of 0.8 nM. This potency exceeds larotrectinib by approximately 29-fold and selitrectinib by approximately 5-fold, while remaining within a comparable order of magnitude to entrectinib but with a different TRKB/TRKC selectivity signature [1][2]. The compound maintains distinct TRKB (IC50 = 22 nM) and TRKC (IC50 = 5.4 nM) inhibitory activities that define its isoform-selectivity profile .
| Evidence Dimension | Biochemical TRK Isoform Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | TRKA: 0.8 nM; TRKB: 22 nM; TRKC: 5.4 nM |
| Comparator Or Baseline | Larotrectinib: TRKA 23.5 nM, TRKB 36.5 nM, TRKC 49.4 nM; Entrectinib: TRKA 0.30 nM, TRKB 0.80 nM, TRKC 1.3 nM; Selitrectinib: TRKA 3.9 nM, TRKB 1.8 nM, TRKC 3.0 nM |
| Quantified Difference | TRKA inhibition: ~29-fold more potent than larotrectinib; ~5-fold more potent than selitrectinib; distinct TRKB/TRKC selectivity ratio versus entrectinib |
| Conditions | Biochemical kinase inhibition assay (Scintillation Proximity Assay or similar TR-FRET format); recombinant TRKA/B/C kinase domains |
Why This Matters
The distinct TRK isoform inhibition fingerprint of GNF-8625 enables researchers to interrogate TRK signaling with a selectivity profile that differs from FDA-approved clinical TRK inhibitors, supporting comparative pharmacology studies and selective pathway dissection.
- [1] Keddy C, Neff C, Huan J, et al. Comparative IC50 values of clinical TRK inhibitors. NPJ Precis Oncol. 2023. Table 1. View Source
- [2] Selitrectinib (LOXO-195) Product Datasheet. MedChemExpress. TRKA IC50 0.6 nM, TRKC IC50 <2.5 nM. View Source
